Amidinourea sulfate

Description

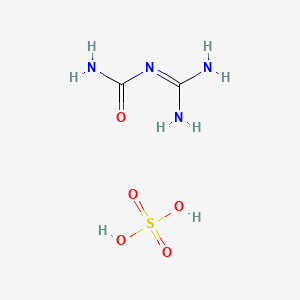

Structure

2D Structure

Properties

IUPAC Name |

diaminomethylideneurea;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRSGVMGWSKZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

591-01-5, 141-83-3 (Parent) | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Amidinourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50968025 | |

| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-16-9, 7182-80-1, 591-01-5 | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5338-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidinourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamylguanidine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanylurea sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamylguanidine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amidinourea sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Amidinourea Sulfate

Established Synthetic Pathways for Amidinourea Sulfate (B86663) Production

The production of amidinourea sulfate is primarily achieved through classical synthesis, with ongoing research exploring more sustainable methods.

The most established method for synthesizing this compound involves the acid-catalyzed hydrolysis of dicyandiamide (B1669379). sciencemadness.org This process is a straightforward, one-step reaction. In a typical procedure, dicyandiamide is gradually added to an aqueous solution of sulfuric acid. The reaction is exothermic, and controlling the temperature by managing the rate of acid addition is a critical optimization strategy.

Following the reaction, the this compound is often isolated from the solution. One method involves neutralizing the solution with hydrated lime (calcium hydroxide), which precipitates calcium sulfate. The amidourea sulfate remains in the aqueous phase, and upon cooling the filtrate, the product crystallizes. This classical route is known for its high yield and purity.

| Parameter | Condition | Purpose/Observation | Reference |

| Starting Material | Dicyandiamide | Precursor to the amidinourea structure. | sciencemadness.org |

| Reagent | Sulfuric Acid | Acts as both a reactant and a catalyst for hydrolysis. | |

| Solvent | Water | Medium for the reaction. | |

| Temperature | Controlled (e.g., cooling to 20°C for crystallization) | The initial reaction is exothermic; temperature control is key. | |

| Neutralization | Calcium Hydroxide (Lime) | To precipitate sulfate ions and facilitate product isolation. | |

| Yield | 80–85% | High efficiency is achievable with this method. | |

| Purity | >98% | The process yields a high-purity product. |

A related method describes the synthesis of dicyandiamide acid sulfate by reacting dicyandiamide with sulfuric acid in a non-aqueous solvent like glacial acetic acid at temperatures below 30°C. google.com This salt is noted to hydrolyze to the corresponding salt of guanylurea (B105422) when exposed to moisture. google.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpls.org While the classical synthesis of this compound already uses water as a solvent, which is considered a green solvent, further improvements focus on energy consumption and atom economy. wjpls.org

Emerging research in related fields offers potential pathways for more sustainable synthesis. For instance, electrochemical methods are being developed for the production of urea (B33335) directly from nitrogen and carbon dioxide under ambient conditions, bypassing the high-temperature and high-pressure requirements of traditional industrial processes. acs.org Such one-step, energy-efficient approaches could, in principle, be adapted for amidinourea synthesis in the future. Additionally, the use of flow chemistry is being explored for the synthesis of other sulfur-containing compounds like sulfonamides, offering benefits in terms of safety, scalability, and reaction control, which could be applicable to this compound production. nih.gov

Derivatization Strategies and Analogue Synthesis of Amidinourea Compounds

The amidinourea scaffold is a versatile platform for creating a variety of derivatives with potential applications in medicinal chemistry and materials science. magtech.com.cnchemistryviews.orgresearchgate.net

A range of synthetic strategies has been developed to produce substituted amidinourea derivatives. These methods often involve multi-step sequences to build complexity around the core amidinourea structure.

One common approach involves the reaction of protected guanidines with various amines. For example, substituted guanidines can be prepared by reacting amines with reagents like 1,3-di-Boc-2-(trifluoromethylsulfonyl) guanidine (B92328). mdpi.comnih.gov These protected guanidines are then reacted with a different set of primary or secondary amines in a suitable solvent, such as refluxing tetrahydrofuran (B95107) (THF), to yield Boc-protected amidinoureas. mdpi.comnih.gov The final deprotection step, typically using HCl, affords the desired substituted amidinourea derivatives as hydrochloride salts. nih.gov

Another innovative method involves the unexpected ring-opening of benzothiazolo-1,3,5-triazine-2-ones. chemistryviews.orgresearchgate.net This reaction, when performed with various amines, leads to the formation of linear amidinourea derivatives through a transamination process. chemistryviews.orgresearchgate.net This strategy has enabled the synthesis of a library of N1,N3-disubstituted amidinoureas. researchgate.net The amidinourea backbone is also utilized in constructing self-assembling systems through derivatization. magtech.com.cn

| Derivative Type | Synthetic Method | Key Reagents | Significance | Reference |

| Boc-Protected Amidinoureas | Reaction of Boc-protected guanidines with amines | 1,3-di-Boc-2-(trifluoromethylsulfonyl) guanidine, various amines, Et₃N, THF | A flexible route to a wide range of derivatives for antiviral research. mdpi.com | mdpi.comnih.gov |

| N1,N3-Disubstituted Amidinoureas | Ring-opening of benzothiazolo-1,3,5-triazine-2-ones | Benzothiazolo-1,3,5-triazine-2-ones, various amines | An unexpected reaction pathway providing access to novel anticancer analogues. chemistryviews.org | chemistryviews.orgresearchgate.net |

| Macrocyclic Amidinoureas | Convergent approach with ring-closing metathesis | Not specified | Development of antifungal agents. researchgate.net | researchgate.netnih.gov |

| Lidamidine Derivative | Cyclization with dimethylformamide dimethylacetal | Lidamine hydrochloride, dimethylformamide dimethylacetal | A new route for preparing a triazinone derivative for analytical purposes. nih.gov | nih.gov |

In this compound, the sulfate is an inorganic counter-ion to the protonated amidinourea cation. Direct functionalization of this stable, inorganic sulfate ion is not a typical synthetic strategy. Chemical modifications and derivatizations are almost exclusively performed on the organic amidinourea part of the salt. chemistryviews.orgmdpi.com

However, the broader field of chemistry includes processes for creating sulfate esters from alcohols, a reaction known as sulfation or sulfonation. In biological systems, this is carried out by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule to a substrate. hyphadiscovery.comnih.gov This process increases water solubility and can modulate the biological activity of molecules. hyphadiscovery.comnih.gov In chemical synthesis, sulfating agents can be used to add sulfate groups to organic molecules. nih.gov While these reactions don't functionalize the existing sulfate ion of this compound, they represent the primary methods for incorporating sulfate moieties into organic structures. The sulfate ion in this compound primarily serves to form a stable, crystalline solid, and its role is generally passive in derivatization reactions. nih.gov

Reaction Mechanisms and Kinetic Studies in this compound Formation

The formation of this compound from dicyandiamide proceeds via an acid-catalyzed hydrolysis mechanism. In an acidic aqueous medium, a water molecule attacks one of the nitrile carbons of dicyandiamide. sciencemadness.org This process is facilitated by the protonation of a nitrogen atom, which increases the electrophilicity of the carbon. The reaction can be viewed as the hydration of a cyano group within the dicyandiamide molecule. This leads to the formation of guanylurea, the cation of which is amidourea. sciencemadness.org

Process Research for Scalable Synthesis Approaches

The industrial-scale synthesis of this compound has been a subject of process research aimed at developing cost-effective, efficient, and scalable methodologies. The primary approach for large-scale production involves the acid-catalyzed hydrolysis of dicyandiamide. This method is favored for its use of readily available starting materials and its straightforward reaction pathway.

A well-documented process for the commercial production of amidinourea involves the hydrolysis of dicyandiamide in the presence of aqueous sulfuric acid. google.com This reaction is typically exothermic, and process control, particularly temperature regulation, is crucial for achieving high yields and purity. google.com In a typical industrial-scale protocol, dicyandiamide is reacted with 50% sulfuric acid in water. google.com The rate of acid addition is carefully managed to control the reaction temperature. google.com

Following the hydrolysis, the resulting this compound is present in the reaction mixture. To isolate the free base or to obtain the purified sulfate salt, a neutralization step is often employed. One established method involves treating the acidic solution with lime (calcium hydroxide). google.com This serves to precipitate calcium sulfate, an inorganic byproduct, while the more soluble amidinourea remains in the aqueous phase. google.com Subsequent filtration removes the calcium sulfate, and the amidinourea can be crystallized from the filtrate by cooling. google.com This cooling crystallization is preferred over evaporative methods, which can risk thermal decomposition of the product. google.com It has been noted that maintaining the temperature below 50°C during the lime addition is important for maximizing yield. google.com

Process optimization research also extends to the handling and purification of this compound itself, especially when it is a byproduct of other chemical processes. For instance, in the synthesis of ammonium (B1175870) dinitramide (ADN) from guanylurea dinitramide (GUDN) and ammonium sulfate, this compound precipitates from the reaction mixture. epo.orgwipo.int Research in this area has shown that the choice of solvent can significantly impact the physical properties and ease of handling of the precipitated this compound. The use of acetone (B3395972) as a co-solvent has been found to yield a less sticky precipitate that is easier to filter, which is a significant consideration for scalability and process efficiency. epo.orgwipo.int

The following table summarizes key parameters from a documented scalable synthesis approach for amidinourea.

| Parameter | Value/Condition | Source |

| Starting Material | Dicyandiamide | google.com |

| Reagent | 50% Sulfuric Acid | google.com |

| Neutralizing Agent | Lime (Calcium Hydroxide) | google.com |

| Key Process Control | Temperature maintained below 50°C during neutralization | google.com |

| Purification Method | Precipitation of Calcium Sulfate, followed by cooling crystallization of Amidinourea | google.com |

| Byproduct | Calcium Sulfate | google.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Amidinourea Sulfate

Spectroscopic Techniques for Comprehensive Structural Determination

A suite of spectroscopic methods is essential for the full characterization of amidinourea sulfate (B86663), each providing unique insights into its molecular architecture and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For amidinourea sulfate, ¹H and ¹³C NMR provide information on the connectivity and chemical environment of the atoms within the amidinourea cation.

In the ¹³C NMR spectrum, two distinct signals are anticipated for the carbonyl carbon (C=O) and the guanidinium (B1211019) carbon [NHC(NH₂)₂]. nih.goviucr.org For guanylurea (B105422) dipicrylamide, these were observed at approximately 157.4 ppm and 155.5 ppm, respectively. nih.goviucr.org The presence of the sulfate counter-ion is not expected to significantly alter these chemical shifts compared to other salts of the guanylurea cation.

Table 1: Expected NMR Chemical Shifts for the Amidinourea (Guanylurea) Cation

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | C(O)NH₂ | ~6.3–7.1 (broad) | nih.gov |

| ¹H | NHC(NH₂)₂ | ~3.3–5.8 (broad) | nih.gov |

| ¹³C | C=O | ~157.4 | nih.goviucr.org |

| ¹³C | NHC(NH₂)₂ | ~155.5 | nih.goviucr.org |

Note: Data is based on guanylurea dipicrylamide in acetone-d₆ and serves as an estimation for this compound.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The molecular weight of the amidinourea cation [C₂H₆N₄O]⁺ is approximately 102.05 g/mol , and the sulfate anion [SO₄]²⁻ is approximately 96.06 g/mol .

While a specific mass spectrum for this compound is not published, general fragmentation patterns for sulfated compounds involve the characteristic loss of SO₃ (80 Da). The fragmentation of the amidinourea cation itself would likely involve cleavages of the C-N and C=O bonds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound and understanding the interactions involving the sulfate anion.

The vibrational spectra are characterized by bands corresponding to the N-H, C=O, C-N, and S-O bonds. In a study of bis(amidinourea)copper(II), the IR and Raman spectra were used to support a trans-CuN₂O₂ chromophore structure. oup.comoup.com The mutual exclusion rule observed between the IR and Raman spectra suggested a centrosymmetric structure for the complex. oup.com

For guanylurea salts, IR bands in the range of 3200–3400 cm⁻¹ are characteristic of N-H stretching vibrations. nih.goviucr.org A strong carbonyl (C=O) band is typically observed around 1632 cm⁻¹. nih.goviucr.org The sulfate anion (SO₄²⁻) has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). In the free ion with tetrahedral symmetry, only the ν₃ and ν₄ modes are IR active. However, in a crystalline environment, the symmetry can be lowered, causing the ν₁ and ν₂ modes to become IR active and the degenerate modes to split. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Amidinourea and Sulfate Groups

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| N-H | Stretching | 3200-3400 | IR | nih.goviucr.org |

| C=O | Stretching | ~1632 | IR | nih.goviucr.org |

| SO₄²⁻ | ν₁ (sym. stretch) | ~981 | Raman | researchgate.net |

| SO₄²⁻ | ν₂ (sym. bend) | ~451 | Raman | researchgate.net |

| SO₄²⁻ | ν₃ (asym. stretch) | ~1104 | IR | researchgate.net |

| SO₄²⁻ | ν₄ (asym. bend) | ~613 | IR | researchgate.net |

Note: Wavenumbers are approximate and can vary depending on the specific chemical environment and crystal lattice.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the amidinourea cation. A study on bis(amidinourea)copper(II) showed UV absorption bands for the ligand itself. oup.com The complexation with a metal ion typically leads to shifts in these absorption bands and the appearance of new bands related to d-d transitions or charge transfer phenomena. oup.comresearchgate.net The amidinourea ligand itself is colorless, with electronic transitions occurring in the UV region.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes Involving Amidinourea Ligands

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. wikipedia.orglibretexts.org It is particularly powerful for investigating the electronic structure and coordination environment of paramagnetic metal complexes. wikipedia.orgnumberanalytics.com Since amidinourea itself is not paramagnetic, EPR is applied to study complexes where it acts as a ligand, binding to a transition metal ion with one or more unpaired electrons, such as copper(II). capes.gov.bracs.org

The EPR spectrum provides key parameters, notably the g-factor and hyperfine coupling constants, which yield insights into the nature of the metal-ligand bonding. libretexts.orgnumberanalytics.com Studies on bis(amidinourea)copper(II) complexes utilize EPR to characterize the properties of the CuN₄²⁻ chromophore, where the copper ion is coordinated by four nitrogen atoms from the amidinourea ligands. capes.gov.brresearchgate.net The analysis of the EPR spectra helps in understanding the covalency of the metal-ligand bonds and the geometry of the complex. capes.gov.bracs.org The spectrum of a Cu(II) complex, for instance, often shows a characteristic pattern due to the hyperfine interaction between the unpaired electron and the copper nucleus (I = 3/2). numberanalytics.com

Table 2: Representative EPR Spectral Parameters for Copper(II)-Amidinourea Complexes

| Parameter | Description | Typical Value Range |

|---|---|---|

| g-factors (g∥, g⊥) | Measures the interaction of the unpaired electron with the external magnetic field, indicating the electronic environment. Anisotropy (g∥ ≠ g⊥) suggests a non-cubic geometry. | g∥: 2.20 - 2.25g⊥: 2.05 - 2.07 |

| Hyperfine Coupling (A∥, A⊥) | Measures the interaction between the electron spin and the nuclear spin of the copper atom. It provides information on the delocalization of the unpaired electron onto the ligands. | A∥: (180 - 200) x 10⁻⁴ cm⁻¹ |

Note: These are representative values derived from studies on bis(amidinourea/O-alkyl-1-amidinourea)copper(II) complexes and serve as an illustrative example. capes.gov.bracs.org

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment of pharmaceutical compounds like this compound. nih.govmoravek.com HPLC is a highly specific, sensitive, and robust method that separates components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). nih.govmoravek.com This separation capability allows for the precise quantification of the active compound and the detection and identification of any impurities, including process-related impurities or degradation products. moravek.comsepscience.com

For a polar and water-soluble compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). Detection is commonly performed using a photodiode array (PDA) or UV detector. sepscience.com

The validation of an HPLC method is critical to ensure its reliability for its intended purpose. iaea.org Validation involves assessing several key parameters to prove the method is accurate, precise, and specific. This process confirms that the method can reliably separate the main peak from potential impurities and isomers. sepscience.comiaea.org

Table 3: Illustrative Parameters for Validation of a Stability-Indicating HPLC Method

| Validation Parameter | Description | Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. | Peak purity index > 0.99; Baseline resolution between analyte and known impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |

| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2.0% iaea.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% - 102.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | RSD of results remains within acceptable limits (e.g., ≤ 2.0%). iaea.org |

Theoretical and Computational Chemistry Investigations of Amidinourea Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity Assessment

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding electronic structure and predicting chemical reactivity. aspbs.commdpi.com These methods, based on the principles of quantum mechanics, can model the behavior of electrons in molecules to determine energy, geometry, and a host of other properties. mdpi.com

Ab initio and Density Functional Theory (DFT) are two of the main pillars of quantum chemical calculations. rwth-aachen.deresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, building up from the Hartree-Fock approximation to more accurate, correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. researchgate.netnih.gov These methods can achieve high accuracy but are often computationally expensive, limiting their application to smaller systems. rwth-aachen.de

Density Functional Theory (DFT) offers a computationally more efficient alternative, making it suitable for larger and more complex systems. rwth-aachen.dersc.org DFT is based on the principle that the energy of a molecule can be determined from its electron density. While exact in theory, in practice, DFT relies on approximate exchange-correlation functionals that model the complex interactions between electrons. rsc.org The choice of functional and basis set is crucial for obtaining reliable results. nih.gov

Although specific DFT studies on amidinourea sulfate (B86663) are not widely documented, research on closely related compounds provides a blueprint for how such an analysis would be conducted. For instance, a theoretical investigation of 1-amidino-O-(n-butyl)urea, a derivative, utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its electronic structure, hybridization, and charge delocalization. researchgate.net Such a methodology would be directly applicable to amidinourea sulfate to explore its structural and electronic characteristics.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

Quantum chemical calculations, particularly with DFT, can reliably predict the energies of these frontier orbitals. researchgate.net From these energies, key electronic properties and reactivity descriptors can be calculated, as shown in the table below.

Table 1: Conceptual Electronic Properties Derived from DFT Calculations

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents theoretical concepts applicable to this compound based on standard computational chemistry principles.

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, can reveal details about charge transfer and hyper-conjugative interactions within the molecule. researchgate.net For this compound, this would clarify the nature of the bonding between the amidinourea cation and the sulfate anion.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of molecular systems, providing insights into conformational changes and intermolecular interactions that are not accessible from static models. mdpi.combiorxiv.org

For this compound, MD simulations would be invaluable for several reasons:

Conformational Analysis : The amidinourea molecule possesses rotatable bonds, and MD simulations can explore its conformational landscape to identify stable and transient structures. nih.gov

Solvation and Hydration : In an aqueous environment, MD can model the interactions between this compound and water molecules. Studies on other sulfated molecules have shown they are typically highly hydrated due to their negative charge. mdpi.com

Intermolecular Interactions : MD simulations can characterize the non-covalent interactions, such as hydrogen bonding and ion-ion interactions, between the amidinourea cation and the sulfate anion, as well as with surrounding solvent molecules or other solutes. nih.govchemrxiv.orgsavemyexams.comquizlet.com Understanding these interactions is crucial for predicting the compound's behavior in solution and in the solid state. chemrxiv.org

The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters that defines the potential energy of the system. nih.gov For sulfated compounds, specialized force fields like GLYCAM06 have been developed to accurately model the behavior of the sulfate groups. mdpi.com

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govredalyc.org This method is a cornerstone of computer-aided drug design, helping to identify potential drug candidates by estimating the strength of the interaction, or binding affinity, between the ligand and the target. researchgate.net

The docking process involves two main steps:

Sampling : Generating a wide range of possible binding poses of the ligand within the receptor's binding site.

Scoring : Evaluating each pose using a scoring function, which calculates a score or binding energy that approximates the binding affinity. researchgate.net

While no specific docking studies featuring this compound are reported in the literature, its structural motifs are present in compounds with known biological activity. researchgate.net If a biological target for this compound were identified, docking studies could be performed to:

Predict its binding mode and affinity. nih.gov

Identify key amino acid residues in the receptor that interact with the ligand through hydrogen bonds, electrostatic interactions, or hydrophobic contacts. plos.org

Guide the design of new derivatives with improved binding and potential therapeutic efficacy. plos.org

Predictive Modeling of Spectroscopic Signatures and Molecular Properties

Computational chemistry offers methods to predict a wide range of molecular properties and spectroscopic data, which can be used to interpret experimental results or to screen compounds for desired characteristics. mit.edupsds.ac.uk

Spectroscopic Signatures : Quantum chemical calculations can predict various types of spectra. For example, the calculation of vibrational frequencies is used to predict and assign bands in infrared (IR) and Raman spectra. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in structure elucidation. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). rwth-aachen.de

Physicochemical Properties : Algorithms and quantitative structure-property relationship (QSPR) models can predict fundamental physicochemical properties. nih.gov These include solubility, lipophilicity (logP), melting point, and polarizability, which are critical for a compound's behavior and application. psds.ac.ukresearchgate.net

The table below lists some computed properties for this compound.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₈N₄O₅S | PubChem nih.gov |

| Molecular Weight | 200.18 g/mol | PubChem nih.gov |

| Exact Mass | 200.02154054 Da | PubChem nih.gov |

| IUPAC Name | diaminomethylideneurea;sulfuric acid | PubChem nih.gov |

Data sourced from the PubChem database for Amidinouronium hydrogen sulphate (CID 79265).

These predictive models are constantly being refined to improve their accuracy and expand their applicability across the chemical space. rsc.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-amidino-O-(n-butyl)urea |

| 1-amidino-O-alkylurea |

| Guanylurea (B105422) sulphate hydrate |

| bis(1-amidino-O-alkylurea) copper(II) sulfate |

| Sulfuric acid |

| Amidinourea |

Research into Material Science Applications of Amidinourea Sulfate

Investigation of Amidinourea Sulfate's Role in Polymer Chemistry Research

A review of current scientific literature indicates that specific research on the role of amidinourea sulfate (B86663) as a primary component in polymer chemistry, such as a monomer for polymerization or as a crosslinking agent, is limited. While the synthesis of various polymers is a broad field of study, the direct incorporation of this compound into polymer backbones or as a primary modifying agent is not extensively documented in available research. rsc.orgresearchgate.net The study of amidinourea compounds is more prevalent in other areas, such as medicinal chemistry and flame retardancy. smolecule.com

Studies on its Functionality in Advanced Composite Material Development

The application of this compound as a functional additive or filler in the development of advanced composite materials is not a widely researched area. Advanced composites often incorporate various fillers and additives to enhance properties such as mechanical strength, thermal stability, or to reduce cost. nih.govresearchgate.netresearchgate.net Research in this domain includes the use of various mineral fillers, such as calcium sulfate, and functional additives like flame retardants. nih.govmdpi.com While flame retardants containing the guanylurea (B105422) (amidinourea) structure have been incorporated into composites, dedicated studies on the specific functionality of this compound as a reinforcing or modifying agent in polymer matrix composites are not prominent in the existing literature. mdpi.commdpi.com

Research into this compound as a Component in Flame Retardancy Mechanisms

The most significant research related to the amidinourea structure in material science is in the field of flame retardancy. Nitrogen-based compounds are known to be effective flame retardants, often working synergistically with other elements like phosphorus. aerofiltri.itmdpi.com The mechanism of these flame retardants can involve actions in both the condensed (solid) phase and the gas phase during combustion. aerofiltri.it

Research has specifically highlighted the efficacy of amidinourea and guanylurea salts, particularly phosphates, as flame retardants for various materials, including wood and polymers. mdpi.comgoogle.comresearchgate.net Guanyl-urea phosphate (B84403) (GUP) has been shown to be an effective fire-retardant additive. mdpi.com The primary mechanisms are:

Condensed-Phase Action: During heating, the flame retardant can decompose to form phosphoric acid, which promotes the dehydration and carbonization of the underlying material (e.g., polymer, wood). mdpi.comacs.org This creates a stable, insulating layer of char on the surface. The char layer acts as a physical barrier, limiting the transfer of heat to the material and slowing the release of flammable volatile gases that fuel the fire. mdpi.comacs.org The introduction of GUP into wood has been shown to promote the formation of a dense char layer with a compact microstructure, enhancing fire resistance. mdpi.com

Gas-Phase Action: The thermal decomposition of nitrogen-containing compounds like amidinourea releases non-combustible gases, such as ammonia (B1221849) (NH₃) and nitrogen (N₂). aerofiltri.it These gases dilute the flammable volatile compounds and oxygen in the gas phase, inhibiting the combustion chain reactions in the flame. aerofiltri.it

Table 1: Flame Retardant Performance of Guanyl-Urea Phosphate (GUP) in Modified Wood This table presents findings on a closely related compound, Guanyl-Urea Phosphate, to illustrate the flame-retardant potential of the guanyl-urea (amidinourea) structure.

| Property | Unmodified Wood | Furfurylated Wood with GUP | Percentage Change | Source |

| Peak Heat Release Rate (kW/m²) | 454.8 | 264.9 | -41.8% | mdpi.com |

| Final Mass Residue (%) | Lower | Higher | Increase | mdpi.com |

| Char Structure | Porous with holes | Dense and compact | Improved Integrity | mdpi.com |

Exploration of its Efficacy in Water Treatment Chemical Processes

There is currently a lack of available scientific research exploring the use of this compound in water treatment chemical processes. The primary chemical methods for removing suspended solids in water treatment involve coagulation and flocculation. pciplindia.com These processes utilize chemicals to destabilize and aggregate fine particles, allowing them to be easily removed. pciplindia.com

A widely used chemical in this application is aluminum sulfate , often referred to as alum. pciplindia.com It is important to distinguish that aluminum sulfate is an inorganic salt and is chemically distinct from the organic salt, this compound. A review of literature on water treatment chemicals does not indicate that this compound is used or has been studied as a coagulant, flocculant, or for other common water purification applications.

Investigation of Catalytic Roles of Amidinourea Sulfate and Its Derivatives

Amidinourea Sulfate (B86663) as a Catalyst or Co-catalyst in Organic Transformation Research

While direct use of amidinourea sulfate as a primary catalyst in a wide range of organic transformations is still an area of developing research, its role as a precursor and a co-catalyst is more established. For instance, this compound is a key starting material in the synthesis of guanylurea (B105422) dinitramide (GUDN), an energetic material. researchgate.netresearchgate.net This synthesis involves the nitration of an ammonium (B1175870) salt of sulfamic acid and subsequent treatment with an aqueous suspension of this compound. researchgate.net

In the context of organic synthesis, derivatives of amidinourea, such as those with pyrrolidine-urea bifunctional groups, have been synthesized and utilized as organocatalysts. These catalysts have been successfully applied to asymmetric Michael additions of ketones to nitroolefins. researchgate.net Furthermore, the broader class of amidinoureas is recognized for its utility in medicinal chemistry, which often involves catalytic steps for their synthesis. researchgate.net

The catalytic activity of related structures highlights the potential of amidinourea-based systems. For example, nanosized sulfated titania has demonstrated high catalytic activity in the direct amidation of fatty acids and aromatic carboxylic acids with various amines under solvent-free conditions, showcasing the potential of sulfate-containing catalysts in organic transformations. organic-chemistry.org

| Catalyst/Precursor | Transformation/Application | Key Findings | Reference |

|---|---|---|---|

| This compound | Synthesis of Guanylurea Dinitramide (GUDN) | Serves as a crucial precursor in the synthesis of the energetic material GUDN. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Pyrrolidine-Urea Bifunctional Organocatalysts (Amidinourea Derivatives) | Asymmetric Michael Addition | Effectively catalyzes the addition of ketones to nitroolefins. researchgate.net | researchgate.net |

| Nanosized Sulfated Titania | Direct Amidation | Highly active for the amidation of fatty and aromatic acids under solvent-free conditions. organic-chemistry.org | organic-chemistry.org |

Mechanistic Studies of Catalysis Mediated by this compound

The mechanism of action for amidinourea and its derivatives often involves their capacity to engage with specific molecular targets through interactions like hydrogen bonding. acs.org The amino groups present in amidinourea are pivotal for these hydrogen bonding interactions, which play a crucial role in defining the structure and properties of molecular assemblies during a reaction. acs.org

In a study on the oxidation of guanylthiourea (B104047) by acidic bromate (B103136), guanylurea (the non-salt form of amidinourea) was identified as the major oxidation product. The mechanism proposed involves the initial formation of a ring-cyclized intermediate, 3,5-diamino-1,2,4-thiadiazole, which is then successively oxidized through sulfoxide (B87167) and sulfone intermediates. This is followed by the opening of the ring to yield sulfate and guanylurea. acs.orgresearchgate.net This detailed mechanistic pathway highlights the transformations that amidinourea-related compounds can undergo and the intermediates involved.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the catalytic activity of related metal complexes. For instance, in studies of zinc(II) hydrazone complexes, DFT calculations helped to elucidate the electronic structure and reactivity of the catalysts, correlating theoretical findings with experimental catalytic data. mdpi.com Such mechanistic insights are crucial for the rational design and improvement of catalysts. univ-rennes.fr

| Reaction | Key Mechanistic Feature | Intermediate Species | Reference |

|---|---|---|---|

| Oxidation of Guanylthiourea | Ring cyclization followed by oxidation and ring opening. acs.orgresearchgate.net | 3,5-diamino-1,2,4-thiadiazole, sulfoxide, sulfone. acs.orgresearchgate.net | acs.orgresearchgate.net |

| General Amidinourea-mediated Catalysis | Hydrogen bonding interactions. acs.org | Molecular assemblies stabilized by hydrogen bonds. acs.org | acs.org |

Development and Characterization of Novel this compound-Based Catalytic Systems

The development of novel catalytic systems based on this compound is an active area of research, driven by the need for efficient and sustainable chemical transformations. nih.gov Research in this area includes the synthesis of new derivatives and their characterization using various analytical techniques. For example, novel VO(II)-perimidine complexes incorporating amidinourea have been synthesized and characterized, with investigations into their catalytic activity. scispace.com

The characterization of these new catalytic systems is crucial for understanding their structure and function. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction, are employed to determine the molecular structure of newly synthesized catalysts. mdpi.com Furthermore, techniques like High-Resolution Transmission Electron Microscopy (HRTEM), Raman and DRIFT spectroscopic analysis, and in-situ synchrotron X-ray diffraction (XRD) are used to characterize the morphological and electronic properties of catalytic materials. osti.gov

The development of single-atom catalysts represents a frontier in catalysis research, aiming to maximize atom efficiency. mdpi.comresearchgate.net While not specific to this compound, the principles of designing and characterizing single-atom catalysts could be applied to develop highly efficient catalysts based on this scaffold. The interaction between the active metal and the support material is a key factor in the performance of these catalysts. frontiersin.org

Research into its Potential in Industrial Catalytic Processes

The potential for this compound and its derivatives in industrial catalytic processes is significant, although direct applications are still largely in the exploratory phase. The principles of catalysis are central to numerous industrial processes, from the production of pharmaceuticals and polymers to fine chemicals. catalysis.blogessentialchemicalindustry.org Catalysts are sought after for their ability to increase reaction rates, improve selectivity, and allow for milder reaction conditions, which can lead to significant cost and energy savings. essentialchemicalindustry.orgeolss.net

The use of solid acid catalysts, such as sulfated metal oxides, is a well-established concept in industrial catalysis. organic-chemistry.org For example, sulfated titania has been shown to be an effective and reusable catalyst for the synthesis of fatty acid amides, which have applications as pharmaceuticals, cosmetics, and polymer stabilizers. organic-chemistry.org This demonstrates the industrial relevance of sulfate-containing catalysts.

Furthermore, the development of environmentally friendly or "green" catalytic processes is a major focus of industrial research. sciencenet.cn This includes the use of non-toxic, reusable catalysts and the avoidance of hazardous solvents. mdpi.com Amidinourea-based catalysts, particularly those that can operate under mild and solvent-free conditions, could align well with the principles of green chemistry. The scalability of any new catalytic process is a critical factor for its industrial viability.

Studies on Biochemical Mechanisms and Interactions of Amidinourea Sulfate Excluding Clinical Aspects

Enzymatic Inhibition Mechanisms and Biochemical Pathway Modulation

The influence of amidinourea and its derivatives extends to several key enzymatic pathways, though the direct activity of amidinourea sulfate (B86663) itself is not always the primary focus of the research, which often investigates more complex derivatives.

Arginase is a manganese-containing metalloenzyme that hydrolyzes L-arginine to produce L-ornithine and urea (B33335). nih.govthieme-connect.de This enzyme competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.gov Consequently, the inhibition of arginase can lead to increased availability of L-arginine for NOS, potentially boosting nitric oxide (NO) production. nih.gov While various compounds, such as those containing a boronic acid group, are known to be potent arginase inhibitors, current scientific literature does not provide direct evidence of amidinourea sulfate acting as an inhibitor of arginase or its related enzymes. nih.govdomainex.co.uk Studies on arginase inhibition have therapeutic implications in conditions where enhancing NO production is beneficial or where L-arginine depletion by cancer cells is a factor. frontiersin.orgmdpi.com

Phosphopantetheinyl transferases (PPTases) are crucial enzymes that activate carrier proteins in the biosynthesis pathways of fatty acids and polyketides by transferring a 4'-phosphopantetheinyl (PpT) group from coenzyme A. nih.govnih.gov This post-translational modification is vital for the function of these synthases. nih.gov

A specific amidinourea derivative, compound 8918, has been identified as an inhibitor of the type II phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov PptT is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for new antibacterial agents. nih.gov

Further research revealed that the bactericidal action of this amidinourea compound is enhanced by another enzyme, Rv2795c (PptH), a phosphopantetheinyl hydrolase. nih.gov This enzyme, PptH, has an antagonistic activity to PptT. High-level resistance to the amidinourea inhibitor 8918 was associated with mutations in the gene encoding for PptH, indicating that PptH potentiates the compound's mycobactericidal effects. nih.gov

Table 1: Research Findings on Amidinourea Derivative 8918

| Compound | Target Enzyme | Organism | Mechanism of Action | Potentiating Factor |

|---|

Nitric oxide synthases (NOS) are a family of enzymes responsible for synthesizing nitric oxide (NO), a critical signaling molecule, from L-arginine. mdpi.comijbs.com There are three main isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). mdpi.com Dysregulation of NOS activity is implicated in numerous pathological conditions. mdpi.comijbs.com

There is no direct evidence from the reviewed literature to suggest that this compound directly modulates the activity of nitric oxide synthase. However, an indirect relationship can be inferred through the arginase pathway. As mentioned, arginase and NOS compete for the same substrate, L-arginine. nih.govmdpi.com Therefore, any compound that inhibits arginase could theoretically increase the substrate pool available for NOS, thereby enhancing NO production. mdpi.com While this presents a potential pathway for influence, the initial step—arginase inhibition by this compound—is not currently supported by direct research findings.

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The molecular structure of amidinourea (guanylurea) suggests a capacity for interactions with biological macromolecules. The presence of amino groups in its structure allows it to form hydrogen bonds, which are fundamental to the structure and interaction of molecules in biological systems. Derivatives of guanylurea (B105422) have been shown to interact with specific molecular targets, such as peripheral alpha-2 adrenoceptors.

Broader studies on urea have shown that it can destabilize the native structures of proteins and nucleic acids. nih.gov This can occur through two proposed mechanisms: an indirect mechanism, where urea alters the structure of water, thereby weakening the hydrophobic interactions that stabilize macromolecules, and a direct mechanism, where urea interacts directly with the protein backbone and side chains. nih.gov While amidinourea is more complex than urea, these principles may offer context for its potential interactions. The study of interactions between proteins and nucleic acids is a critical field for understanding cellular processes like DNA replication and repair. nih.govrefeyn.com

Antiviral Mechanisms of Action (Non-Clinical Research)

Research into amidinourea derivatives has uncovered non-nucleoside antiviral activities. A series of amidinourea compounds, designed as analogs of the antiviral drug moroxydine, demonstrated notable efficacy against Herpes Simplex Virus 1 (HSV-1). nih.govresearchgate.net

Preliminary studies of the mechanism of action indicate that these compounds inhibit the HSV-1 replication cycle at an early stage, subsequent to the virus's attachment and entry into the host cell. nih.govresearchgate.net This mechanism distinguishes them from many classic anti-HSV drugs like acyclovir, which are nucleoside analogs that interfere with viral DNA synthesis. The same class of amidinourea derivatives had also been previously investigated for activity against the Hepatitis C virus (HCV), where they were suggested to act by inhibiting virus translation. nih.gov

Table 2: Antiviral Activity of Selected Amidinourea Derivatives Against HSV-1

| Compound | Cytotoxicity (CC₅₀ in Vero cells) | Antiviral Activity against HSV-1 (at 100 µM or 50 µM) | Proposed Mechanism |

|---|---|---|---|

| Derivative 5f | >50 µM | High | Inhibition of an early stage of viral replication. nih.govresearchgate.net |

| Derivative 5i | >100 µM | High | Inhibition of an early stage of viral replication. nih.govresearchgate.net |

Antibacterial and Antifungal Action Mechanisms (Non-Clinical Research)

Amidinourea derivatives have been recognized for their potential as both antibacterial and antifungal agents. nih.gov

The antibacterial mechanism is clearly demonstrated by the action of the amidinourea derivative 8918 against Mycobacterium tuberculosis. As detailed in section 7.1.2, this compound functions by inhibiting phosphopantetheinyl transferase (PptT), an enzyme essential for the synthesis of the bacterial cell wall. nih.gov This mode of action is a prime example of targeting unique prokaryotic pathways. lumenlearning.com

In the realm of antifungal research, a class of phenyl-fused macrocyclic amidoureas has shown significant activity against a wide range of Candida species, including strains resistant to common treatments, and against Cryptococcus neoformans. nih.gov Experiments suggest these compounds have low passive diffusion, pointing towards a mechanism that is based on interactions with the fungal cell membrane or involves active transport systems into the cell. nih.gov

Table 3: Antifungal Profile of a Lead Macrocyclic Amidinourea (Compound 2d)

| Fungal Species | Minimum Inhibitory Concentration (MIC in µg/mL) |

|---|---|

| C. albicans | 3.12 |

| C. glabrata | 1.56 |

| C. krusei | 1.56 |

| C. parapsilosis | 3.12 |

| C. tropicalis | 3.12 |

| C. guilliermondii | 1.56 |

| C. kefyr | 1.56 |

| C. neoformans | 3.12 |

Data sourced from a study on phenyl-fused macrocyclic amidinoureas. nih.gov

Environmental Dynamics and Fate Research of Amidinourea Sulfate

Degradation Pathways and Kinetics in Environmental Matrices

Amidinourea, also known as guanylurea (B105422), is primarily introduced into the environment as the main transformation product of the widely used antidiabetic drug, metformin (B114582). researchgate.netresearchgate.net Its degradation in environmental matrices such as soil and water is a critical aspect of its environmental fate.

The degradation of amidinourea can follow a bi-phasic pattern, characterized by an initial phase of rapid degradation followed by a much slower dissipation rate. nih.gov This suggests that simple first-order kinetics are often insufficient to accurately model its degradation. Instead, non-linear mathematical models such as the double first-order in parallel (DFOP) and first-order two-compartment (FOTC) models have been shown to better describe the degradation process. nih.gov These models imply that the degradation of amidinourea may occur at two different rates, potentially within two distinct compartments or phases within the environmental matrix. nih.gov

Microbial activity is a key driver of amidinourea degradation. Aerobic biodegradation of metformin in soil has been confirmed to form amidinourea as a transformation product. nih.gov Specific bacterial strains have been identified that can degrade amidinourea. For instance, Pseudomonas mendocina (strain GU), isolated from municipal wastewater treatment plant sludge, can utilize amidinourea as its sole nitrogen source. nih.gov This bacterium produces a novel enzyme, guanylurea hydrolase, which catalyzes the breakdown of amidinourea into ammonia (B1221849) and guanidine (B92328). nih.gov The soil isolate Variovorax sp. (strain VC1) has also been shown to effectively degrade amidinourea to ammonia, guanidine, and likely carbon dioxide under aerobic conditions. frontiersin.org While amidinourea is stable against photolysis, its microbial degradation ensures it is not necessarily a terminal "dead-end" product in the environment. frontiersin.orgnih.gov The complete mineralization of amidinourea has been observed, particularly after a lag phase, in various environmental settings. nih.gov

The kinetics of amidinourea degradation are influenced by several factors, including soil type, its physicochemical properties, incubation conditions, and the initial concentration of the compound. nih.govresearchgate.net

Table 1: Degradation Kinetics of Amidinourea (Guanylurea) in Soil Microcosms

| Parameter | Value Range | Conditions/Soil Type | Source |

| DT50 (50% Dissipation Time) | 0.9 - 4 days | Aerobic laboratory incubation at 30°C in New Zealand pastoral topsoils. | nih.govresearchgate.net |

| DT90 (90% Dissipation Time) | 44 - 137 days | Aerobic laboratory incubation at 30°C in New Zealand pastoral topsoils. | nih.govresearchgate.net |

| Kinetic Model | Double First-Order in Parallel (DFOP), First-Order Two-Compartment (FOTC) | Best fit for degradation profiles in soil microcosms. | nih.gov |

| Degradation Products | Ammonia, Guanidine, Carbon Dioxide | Mediated by bacteria such as Pseudomonas mendocina and Variovorax sp. | nih.govfrontiersin.org |

Mobility and Transformation Studies in Aquatic and Terrestrial Systems

The mobility and transformation of amidinourea sulfate (B86663) in aquatic and terrestrial environments are governed by its physicochemical properties and interaction with environmental components. As the salt of a strong acid (sulfuric acid) and a weak base (amidinourea), it exists in a dissociated state in environmental systems.

Amidinourea (guanylurea) is a polar and positively charged molecule at the typical pH of natural waters, which significantly influences its mobility. researchgate.net It is frequently detected in surface waters, often at concentrations higher than its parent compound, metformin, due to its formation during wastewater treatment. researchgate.netresearchgate.net Studies have shown that amidinourea can partition from the water column to sediment, although metformin may show a higher concentration in the sediment phase. nih.gov

In terrestrial systems, the mobility of amidinourea is highly dependent on soil characteristics. Its positive charge leads to adsorption onto negatively charged soil particles, such as clays (B1170129) and organic matter. researchgate.netresearchgate.net The cation exchange capacity (CEC) of the soil is a significant factor determining the extent of amidinourea sorption. researchgate.net Despite this adsorption, its high water solubility can still lead to potential leaching through the soil profile, posing a risk to groundwater, particularly in soils with low CEC.

Transformation from metformin is the primary pathway for the formation of amidinourea in the environment. This biotransformation occurs extensively in wastewater treatment plants (WWTPs) through microbial activity in activated sludge. researchgate.net The process involves the cleavage of the dimethylamine (B145610) group from metformin. Further transformation of amidinourea itself occurs, as detailed in the degradation section, leading to less complex molecules like ammonia and guanidine. nih.govfrontiersin.org

Table 2: Environmental Mobility and Transformation of Amidinourea (Guanylurea)

| Environmental Compartment | Mobility/Transformation Process | Key Factors | Findings | Source |

| Aquatic Systems | Partitioning | Water-sediment interactions | Partitions from surface water to sediment. | nih.gov |

| Aquatic Systems | Transformation | Microbial degradation in WWTPs | Primary formation pathway from metformin. | researchgate.net |

| Terrestrial Systems | Mobility (Leaching) | Soil Cation Exchange Capacity (CEC), pH | Positively charged form adsorbs to negatively charged soil particles, but high water solubility allows for potential mobility. | researchgate.netresearchgate.net |

| Terrestrial Systems | Transformation | Aerobic biodegradation | Forms from metformin degradation in soil. | nih.gov |

Ecotoxicological Investigations Focusing on Chemical Behavior and Distribution

Adsorption and Desorption Characteristics in Environmental Compartments

The adsorption and desorption behavior of amidinourea is a key process controlling its distribution, bioavailability, and potential toxicity in the environment. Adsorption involves the adherence of the chemical to the surface of solid particles like soil and sediment, while desorption is its release back into the liquid phase. ecetoc.org

As a cationic compound at environmental pH, amidinourea's sorption is significantly influenced by electrostatic interactions. researchgate.net Studies on various agricultural soils have shown that its sorption is strongly correlated with the soil's cation exchange capacity (CEC). researchgate.net Clay content and the types of minerals present also play a role. researchgate.net

The sorption of amidinourea in soils can be described by various isotherm models. The Freundlich isotherm model has been found to provide a good fit for amidinourea sorption data in multiple soil types, with the Freundlich coefficient (nF) values ranging from 0.58 to 0.93. researchgate.net At environmentally relevant concentrations, a linear isotherm can also be applied, yielding soil-water distribution coefficient (Kd) values between 10.6 and 37.51 L/kg. researchgate.net One study reported a high Kd value of approximately 14.0 L/kg, attributing the strong adsorption affinity to the positive charge of the amidinourea molecule. researchgate.net This indicates a higher tendency for amidinourea to be retained in the soil matrix compared to neutral or anionic compounds. researchgate.net

Table 3: Adsorption Characteristics of Amidinourea (Guanylurea) in Soil

| Adsorption Parameter | Value/Model | Soil Type/Conditions | Significance | Source |

| Distribution Coefficient (Kd) | 10.6 - 37.51 L/kg | Various New Zealand agricultural soils. | Measures partitioning between soil and water; indicates moderate to high sorption. | researchgate.net |

| Distribution Coefficient (Kd) | ~14.0 L/kg | Not specified. | High value attributed to the compound's positive charge, leading to stronger sorption. | researchgate.net |

| Freundlich Isotherm (nF) | 0.58 - 0.93 | Various New Zealand agricultural soils. | Describes non-linear sorption behavior. | researchgate.net |

| Primary Influencing Factor | Cation Exchange Capacity (CEC) | Multiple soil types. | Higher CEC leads to greater adsorption due to electrostatic attraction. | researchgate.net |

Chemical Bioaccumulation Potential Studies

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism higher than that in the surrounding medium. It is a critical consideration in ecotoxicology, with the Bioconcentration Factor (BCF) being a key metric for aquatic organisms. europa.eu

Current research indicates that amidinourea has a low potential for bioaccumulation in fish. nih.gov Estimated BCF values for fish are consistently low, at or below 3.16. nih.gov This suggests that the compound is unlikely to concentrate significantly in fish tissues from water exposure. Experimental studies support this, showing very low tissue concentrations in brown trout even when exposed to high environmental concentrations of amidinourea. researchgate.net

In plants, the bioaccumulation potential appears to be variable. For most terrestrial crops, the BCF values are low, close to 1, indicating minimal uptake and accumulation. nih.gov However, in some aquatic plants, higher BCF values have been recorded, reaching up to 53. nih.gov This suggests that while bioaccumulation in the terrestrial food chain may be limited, some aquatic macrophytes could accumulate amidinourea to a greater extent.

Table 4: Bioaccumulation Potential of Amidinourea (Guanylurea)

| Organism Group | Bioaccumulation Metric | Value | Conclusion | Source |

| Fish | Bioconcentration Factor (BCF) | ≤ 3.16 (estimated) | Low bioaccumulation potential. | nih.gov |

| Terrestrial Plants (Crops) | Bioconcentration Factor (BCF) | ~ 1 | Low bioaccumulation potential. | nih.gov |

| Aquatic Plants | Bioconcentration Factor (BCF) | Up to 53 | Moderate bioaccumulation potential in some species. | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Amidinourea Sulfate

Development and Validation of Chromatographic-Mass Spectrometric Methods

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of amidinourea due to its high sensitivity and selectivity. nih.govyoutube.com The development of these methods involves careful optimization of separation conditions and mass spectrometric parameters to ensure reliable and accurate quantification. vliz.be Validation is performed to confirm that the analytical method meets the requirements for its intended purpose, assessing parameters such as accuracy, precision, selectivity, and the reportable range. youtube.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the determination of amidinourea in various samples, including environmental water and food ingredients. nih.govhereon.desciex.com Given the high polarity of amidinourea, hydrophilic interaction liquid chromatography (HILIC) is often employed for effective chromatographic retention and separation. fao.orgresearchgate.net

Method development typically utilizes a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component containing modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to achieve good peak shape and ionization efficiency. sciex.comsciex.com Detection is almost universally performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by tracking specific precursor-to-product ion transitions. sciex.com Validation studies have demonstrated low limits of quantification (LOQ), often in the low ng/L to µg/kg range, with excellent accuracy and precision. nih.govfao.org For instance, a validated method for detecting amidinourea in milk powder achieved a method detection limit of 0.1 mg/kg with average accuracies between 82–101%. fao.org

| Matrix | Chromatographic Column | Mobile Phase | Ionization/Mode | MRM Transition (m/z) | LOQ | Reference |

|---|---|---|---|---|---|---|

| Nutritional Ingredients (e.g., Milk Powder) | HILIC | Acetonitrile / Water with Formic Acid | ESI+ | Not Specified | 0.1-7 mg/kg (MDL) | fao.org |

| Wastewater | Not Specified | Not Specified | ESI+ | Not Specified | 0.2-4.5 ng/L | nih.gov |

| Protein-rich Foods | HILIC | Acetonitrile / Water with Formic Acid & Ammonium Formate | ESI+/- | 103 -> 60 | Low µg/kg | sciex.com |

Gas chromatography-mass spectrometry (GC-MS) is less commonly used for amidinourea analysis because the compound is non-volatile and thermally labile. csce.caepa.gov Therefore, a critical prerequisite for GC-MS analysis is a derivatization step to convert amidinourea into a more volatile and thermally stable compound. csce.ca

Research has demonstrated the successful derivatization of amidinourea using reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA). epa.govproquest.com The optimization of this reaction is crucial and involves controlling factors like temperature, reaction time, and solvent. Optimal conditions have been identified, for example, at 90°C for 40 minutes in a 1,4-dioxane (B91453) solvent. epa.govresearchgate.net Following derivatization, the product can be analyzed by GC-MS, typically using an electron ionization (EI) source and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity. proquest.com Validated methods have shown good linearity, with R² values exceeding 99%, and acceptable precision. epa.govresearchgate.net

| Derivatization Reagent | Optimal Conditions | Linearity (R²) | Precision (RSD%) | Reference |

|---|---|---|---|---|

| N-methyl-bis(trifluoroacetamide) (MBTFA) | 90°C, 40 min, 1,4-dioxane solvent | 99.2% | 15.37% | epa.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of compound concentration without the need for an identical reference standard for the analyte. frontiersin.orgemerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling highly accurate quantification. core.ac.uk

For the quantitative analysis of amidinourea sulfate (B86663), a ¹H-NMR approach would be most common. emerypharma.com The methodology involves dissolving a precisely weighed amount of the sample and an internal standard of known purity in a suitable deuterated solvent, such as dimethylsulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). nih.gov Key experimental parameters must be carefully optimized to ensure accuracy, including setting a sufficient relaxation delay (typically 5 to 7 times the longest spin-lattice relaxation time, T₁) to allow for complete magnetization recovery between scans. frontiersin.orgresearchgate.net Quantification is achieved by comparing the integral of a well-resolved signal from amidinourea to the integral of a signal from the internal standard. nih.govox.ac.uk While specific qNMR studies on amidinourea are not widely published, the methodology has been successfully applied to structurally related compounds like urea (B33335) and hydroxyurea. nih.govrsc.org

Spectrophotometric and Electrochemical Detection Methodologies

Spectrophotometric and electrochemical methods offer alternative approaches that can be simpler and more cost-effective than mass spectrometric techniques.